Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure, an isopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The isopropyl group can be introduced through alkylation reactions, while the trifluoromethyl group is often introduced using reagents like trifluoromethyl sulfone or trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it useful in drug discovery and development.
Medicine: Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has been studied for its pharmacological properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, among others.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance binding affinity to enzymes and receptors due to its electron-withdrawing properties. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate: is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, which also contain various substituents on the pyrazolo ring.
Uniqueness: What sets this compound apart is the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable tool in research and industry.
Properties
IUPAC Name |
methyl 7-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2/c1-6(2)8-4-7(11(19)20-3)16-10-5-9(12(13,14)15)17-18(8)10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODCOTWHIXBHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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